molecular formula C10H9NO2 B189883 6-Methoxyquinolin-4-OL CAS No. 13788-72-2

6-Methoxyquinolin-4-OL

Cat. No.: B189883
CAS No.: 13788-72-2
M. Wt: 175.18 g/mol
InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-4-OL is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by a methoxy group (-OCH3) attached to the sixth position and a hydroxyl group (-OH) attached to the fourth position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the context of its role as a precursor in the synthesis of other compounds . The nature of these interactions is largely dependent on the specific synthesis process and the resulting compound.

Cellular Effects

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its cellular effects would be largely dependent on the properties of the resulting compound .

Molecular Mechanism

It is known to participate in the synthesis of various compounds, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and influence gene expression as part of these processes .

Temporal Effects in Laboratory Settings

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its effects may change over time depending on the stability, degradation, and long-term effects of the resulting compound .

Dosage Effects in Animal Models

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its effects would vary depending on the dosage and the properties of the resulting compound .

Metabolic Pathways

Given its role as a precursor in the synthesis of various compounds, it can be inferred that it may interact with various enzymes and cofactors and influence metabolic flux or metabolite levels as part of these processes .

Transport and Distribution

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its transport and distribution would be influenced by the properties of the resulting compound .

Subcellular Localization

Given its role as a precursor in the synthesis of various compounds, it can be inferred that its localization and activity may be influenced by any targeting signals or post-translational modifications associated with the resulting compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-4-OL typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline.

    Hydroxylation: The hydroxylation of 6-methoxyquinoline can be achieved using various oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the compound into 6-methoxyquinolin-4-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products:

    Oxidation: Quinolin-4-one derivatives.

    Reduction: 6-Methoxyquinolin-4-amine.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

6-Methoxyquinolin-4-OL can be compared with other quinoline derivatives:

Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLXJLNIDCHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929917
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-72-2, 23432-39-5
Record name 13788-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23432-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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